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Cat. No.: B042884

An In-depth Technical Guide to the Reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine

Introduction

4-Amino-3,5-dichloro-2,6-difluoropyridine is a halogenated pyridine derivative of significant
interest in synthetic organic chemistry.[1] Its structure, featuring an electron-donating amino
group and multiple electron-withdrawing halogen substituents on a pyridine ring, imparts a
unique reactivity profile. This compound is primarily recognized as a crucial intermediate in the
synthesis of agrochemicals, most notably the herbicide fluroxypyr.[2][3] This guide provides a
comprehensive overview of the chemical properties, reactivity, and synthetic applications of 4-
Amino-3,5-dichloro-2,6-difluoropyridine, with a focus on experimental details and data for
researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 4-Amino-3,5-dichloro-2,6-difluoropyridine are
summarized below. The compound is a white to off-white solid at room temperature.[2][4]

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 2840-00-8 [1]

Molecular Formula CsH2Cl2F2N2 [1]

Molecular Weight 198.99 g/mol [1]

Melting Point 112-114 °C [2][5]

Boiling Point 281.7°C at 760 mmHg [4]

Density 1.697 g/cm3 [4]

pKa -3.04 (Predicted) [2]

Appearance White to Off-White Solid [2][4]

Solubility Ch.loroform (Slightly), Methanol 1]
(Slightly)

Table 2: Spectroscopic Data

Technique Expected Observation Reference
A broad singlet for the -NH2

1H NMR protons is expected around 5 [6]

ppm (in DMSO-ds).

High-Resolution Mass
Spectrometry (HRMS)

The molecular ion peak
(IM+H]*) would be observed at
approximately m/z 199.99.

[6]

UV-Vis Spectroscopy

Electronic transitions
analogous to the tAig - Bzu
(2600 A) and *A1g ~ Biu
(2100 A) transitions of

benzene are reported.

[6]

Core Reactivity
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The reactivity of 4-Amino-3,5-dichloro-2,6-difluoropyridine is dominated by the electron-
deficient nature of the pyridine ring, which is highly activated towards nucleophilic aromatic
substitution (SNAr). The amino group at the C4 position and the halogen atoms at the C2, C3,
C5, and C6 positions dictate the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being highly halogenated, is susceptible to nucleophilic attack. The fluorine
atoms at the C2 and C6 positions are generally more reactive and thus better leaving groups in
SNAr reactions compared to the chlorine atoms at the C3 and C5 positions.[6] This differential
reactivity allows for selective functionalization.

The electron-donating amino group at the C4 position directs nucleophilic attack to the ortho
positions (C3 and C5). However, the presence of halogens at all other positions makes the
entire ring electron-deficient and prone to substitution. A key industrial application of this
reactivity is the synthesis of a precursor to the herbicide fluroxypyr, which involves a selective
hydroxylation reaction where one of the fluorine atoms is displaced.[7][8]
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Caption: General pathway for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution

Due to the strongly electron-withdrawing nature of the two fluorine and two chlorine atoms, the
pyridine ring is highly deactivated towards electrophilic attack. The electron-donating amino
group would typically direct electrophiles to the ortho positions (C3 and C5), but these positions
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are already occupied by chlorine atoms.[6] Consequently, electrophilic aromatic substitution on
the ring is highly unlikely under standard conditions.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The halogen substituents on the pyridine ring serve as handles for various palladium-catalyzed
cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. The 2,6-
difluoro groups can lead to reduced steric hindrance, potentially enabling efficient couplings.[6]
However, the electron-withdrawing nature of the halogens can also deactivate the ring towards
certain metal-mediated reactions.[6] The relative reactivity of the C-F and C-Cl bonds in such
reactions would depend on the specific catalytic system employed. While specific studies on
this molecule are limited, related dichloropyridines have shown selective cross-coupling at the
C4 position under ligand-free Jeffery conditions.[9]

Reactions Involving the Amino Group

The amino group at the C4 position can potentially undergo reactions typical of aromatic
amines. However, its nucleophilicity is reduced by the electron-withdrawing effects of the
halogenated ring. While not extensively documented for this specific molecule, reactions like
conversion to an azide could be a precursor for generating pyridylnitrenes, which are known
reactive intermediates.[6]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are protocols
derived from patent literature for the synthesis and subsequent reaction of 4-Amino-3,5-
dichloro-2,6-difluoropyridine.

Protocol 1: Synthesis via Amination of 3,5-dichloro-
2,4,6-trifluoropyridine
This procedure describes the synthesis of the title compound from a perhalogenated pyridine

precursor.

o Reaction Setup: A suitable reactor is charged with 3,5-dichloro-2,4,6-trifluoropyridine and a
solvent such as N-Methyl-2-pyrrolidone (NMP).[8][10]
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Amination: Ammonia gas is passed through the solution. The reaction temperature is
maintained between 0-5 °C.[10] The reaction is allowed to proceed until completion, which
can be monitored by techniques like TLC or GC.

Workup: Upon completion, the reaction mixture is filtered to remove the by-product,
ammonium fluoride (NH4F).[8][10]

Purification: The filtrate, containing the product and solvent, is subjected to rectification
(distillation under reduced pressure). The fraction collected at 122-125 °C / 1 Kpa is 4-
amino-3,5-dichloro-2,6-difluoropyridine.[8] Typical yields for such amination reactions are
in the range of 50-70%.[6]

Protocol 2: Hydroxylation for Fluroxypyr Synthesis

This protocol details the selective nucleophilic substitution of a fluoride with a hydroxide, a key

step in synthesizing the herbicide fluroxypyr.

Reaction Setup: To a reactor containing 4-amino-3,5-dichloro-2,6-difluoropyridine (e.g.,
95.369), an agueous solution of potassium hydroxide (e.g., 637.20g of 11% KOH) is added.
[7] The molar ratio of the pyridine to KOH is typically between 1:2.5 and 1:3.[10]

Hydroxylation: The mixture is heated to reflux for a period of 1.5 to 2.5 hours.[7][10]

Workup: After the reaction is complete, heating is stopped. The mixture is cooled and
centrifuged to separate the solid product, potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-
olate, from the mother liquor.[7][8]

Subsequent Steps: The resulting potassium salt is then typically used in a condensation
reaction with an appropriate electrophile (like ethyl chloroacetate) to continue the synthesis
of fluroxypyr or its esters.[7][10]

Quantitative Data Summary

The following table summarizes quantitative data from the described experimental protocols.

Table 3: Reaction Parameters and Yields

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://patents.google.com/patent/CN106008334A/en
https://eureka.patsnap.com/patent-CN106008334A
https://patents.google.com/patent/CN106008334A/en
https://www.benchchem.com/product/b042884?utm_src=pdf-body
https://www.benchchem.com/product/b042884?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN106008334A
https://www.benchchem.com/product/b042884
https://www.benchchem.com/product/b042884?utm_src=pdf-body
https://patents.google.com/patent/CN106008333A/en
https://patents.google.com/patent/CN106008334A/en
https://patents.google.com/patent/CN106008333A/en
https://patents.google.com/patent/CN106008334A/en
https://patents.google.com/patent/CN106008333A/en
https://eureka.patsnap.com/patent-CN106008334A
https://patents.google.com/patent/CN106008333A/en
https://patents.google.com/patent/CN106008334A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

. Temper
Reactio Reactan ) . Referen
Solvent  ature Time (h) Product Yield
n ts ce
(°C)
3,5- 4-Amino-
dichloro- 3,5-
Aminatio 2,4,6- dichloro- 50-70%
) NMP 0-5 ) [6][10]
n trifluorop 2,6- (Typical)
yridine, difluorop
NH3 yridine
Potassiu
4-Amino- m 4- >86%
3,5- amino- (for final
dichloro- 3,5- product
Hydroxyl )
i 2,6- Water Reflux 15-25 dichloro- after [71[10]
ation
difluorop 6- subsequ
yridine, fluoropyri  ent
KOH(aq) din-2- steps)
olate

Synthetic Applications and Workflows

The primary industrial application of 4-Amino-3,5-dichloro-2,6-difluoropyridine is as a key

building block for the synthesis of the herbicide fluroxypyr.[7][8] Fluroxypyr is used to control

broad-leaved weeds in agriculture.[7]
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Caption: Synthetic workflow for Fluroxypyr starting from a perhalogenated pyridine.

Safety and Handling

Proper safety precautions should be observed when handling 4-Amino-3,5-dichloro-2,6-

difluoropyridine.

+ Personal Protective Equipment (PPE): Use of gloves, safety goggles, and a lab coat is

recommended. Work should be conducted in a well-ventilated fume hood to avoid inhalation.

[4]
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o Storage: The compound should be stored in airtight containers under an inert atmosphere
(e.g., nitrogen or argon) to prevent degradation. It should be kept in a dark place at room
temperature.[2][6]

» Toxicity: While comprehensive toxicological data is not readily available, it is classified as a
dangerous good for transport.[1] One of its metabolites has shown plant toxicity, indicating
potential bioactivity that warrants careful handling.[6]

Conclusion

4-Amino-3,5-dichloro-2,6-difluoropyridine is a versatile synthetic intermediate with a well-
defined reactivity profile. Its chemistry is dominated by nucleophilic aromatic substitution, with
the fluorine atoms at the C2 and C6 positions being the most labile. This selective reactivity has
been effectively exploited in the large-scale synthesis of the herbicide fluroxypyr. The presence
of multiple halogen atoms also opens avenues for functionalization via modern cross-coupling
methodologies, making it a valuable building block for the synthesis of complex, highly
substituted pyridine derivatives for applications in agrochemicals, pharmaceuticals, and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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